5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C10H10Cl2N4 and its molecular weight is 257.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their efficiency in corrosion inhibition of mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, demonstrating their potential in protecting metals from corrosion in industrial applications (Lagrenée et al., 2002).
Antimicrobial and Antifungal Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of triazole compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007), (Jayanna et al., 2013).
Molecular Docking and Drug Design
Research involving tetrazole derivatives, a class closely related to triazoles, includes molecular docking studies to understand their interaction with biological targets, such as enzymes. These studies are crucial in drug design, offering insights into the structural requirements for biological activity and aiding in the development of new therapeutic agents (Al-Hourani et al., 2015).
Synthesis and Biological Evaluation
The synthesis and evaluation of triazole derivatives for various biological activities, including cytotoxic effects against cancer cell lines, have been explored. These compounds show promise in medicinal chemistry for developing new treatments for cancer and other diseases (Liu et al., 2017).
Mechanism of Action
Target of action
Compounds like “5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of action
The compound might interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-2-3-16-10(13-14-15-16)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZRLDBDNXRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.